molecular formula C21H21N3O3 B2754811 N-(2-methoxyphenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide CAS No. 2034248-66-1

N-(2-methoxyphenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide

Cat. No.: B2754811
CAS No.: 2034248-66-1
M. Wt: 363.417
InChI Key: QIGQAQCUJFVZTP-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a complex structure with a methoxyphenyl group, a quinolin-2-yloxy moiety, and a pyrrolidine-1-carboxamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.

    Attachment of the Quinolin-2-yloxy Group: This step involves the nucleophilic substitution of a quinoline derivative with a halogenated pyrrolidine intermediate.

    Introduction of the Methoxyphenyl Group: The final step includes the coupling of the methoxyphenyl group to the pyrrolidine ring, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the quinoline moiety, potentially converting it to a dihydroquinoline derivative.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the quinoline and pyrrolidine sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted pyrrolidine and quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-methoxyphenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide is studied for its reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it valuable for synthetic organic chemistry.

Biology

Biologically, this compound is investigated for its potential interactions with biological macromolecules. Its structural features suggest it could bind to proteins or nucleic acids, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its unique structure may allow it to interact with specific biological targets, offering possibilities for the development of new pharmaceuticals.

Industry

Industrially, the compound could be used as an intermediate in the synthesis of more complex chemicals. Its reactivity and structural diversity make it a versatile component in various industrial chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl and quinoline groups may facilitate binding to these targets, potentially modulating their activity. The exact pathways and molecular targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.

    N-(2-methoxyphenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-sulfonamide: Contains a sulfonamide group, offering different reactivity and biological properties.

    N-(2-methoxyphenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-thioamide: Features a thioamide group, which can influence its chemical and biological behavior.

Uniqueness

N-(2-methoxyphenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide stands out due to its specific combination of functional groups, which confer unique reactivity and potential biological activity. Its methoxyphenyl group can participate in various chemical reactions, while the quinoline moiety offers potential for biological interactions. The pyrrolidine ring provides structural rigidity and additional sites for chemical modification.

Properties

IUPAC Name

N-(2-methoxyphenyl)-3-quinolin-2-yloxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-26-19-9-5-4-8-18(19)23-21(25)24-13-12-16(14-24)27-20-11-10-15-6-2-3-7-17(15)22-20/h2-11,16H,12-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGQAQCUJFVZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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